molecular formula C19H38N2O2 B11993260 N,N'-dioctylpropanediamide CAS No. 39252-50-1

N,N'-dioctylpropanediamide

Cat. No.: B11993260
CAS No.: 39252-50-1
M. Wt: 326.5 g/mol
InChI Key: DAAYZRPEBHSDBU-UHFFFAOYSA-N
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Description

N,N’-dioctylpropanediamide: is an organic compound with the molecular formula C₁₉H₃₈N₂O₂ It is a diamide derivative of propanediamine, where both amide groups are substituted with octyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-dioctylpropanediamide can be synthesized through the reaction of octylamine with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction typically involves the following steps:

    Condensation Reaction: Octylamine reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form the intermediate diethyl N,N’-dioctylmalonamide.

    Hydrolysis: The intermediate is then hydrolyzed using an acid such as hydrochloric acid to yield N,N’-dioctylmalonamide.

    Decarboxylation: Finally, the malonamide undergoes decarboxylation under heat to produce N,N’-dioctylpropanediamide.

Industrial Production Methods: In industrial settings, the production of N,N’-dioctylpropanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N’-dioctylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of N,N’-dioctylpropanediamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The amide groups in N,N’-dioctylpropanediamide can participate in nucleophilic substitution reactions, where the octyl chains can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-dioctylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: N,N’-dioctylpropanediamide derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents.

    Industry: It is used in the production of specialty chemicals, surfactants, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N,N’-dioctylpropanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    N,N’-dimethylpropanediamide: A smaller analog with methyl groups instead of octyl chains.

    N,N’-diethylpropanediamide: Similar structure with ethyl groups.

    N,N’-dipropylpropanediamide: Contains propyl groups.

Uniqueness: N,N’-dioctylpropanediamide is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and stabilizers.

Properties

CAS No.

39252-50-1

Molecular Formula

C19H38N2O2

Molecular Weight

326.5 g/mol

IUPAC Name

N,N'-dioctylpropanediamide

InChI

InChI=1S/C19H38N2O2/c1-3-5-7-9-11-13-15-20-18(22)17-19(23)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DAAYZRPEBHSDBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CC(=O)NCCCCCCCC

Origin of Product

United States

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